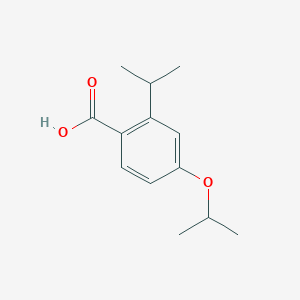

4-Isopropoxy-2-isopropylbenzoic acid

Description

Properties

IUPAC Name |

2-propan-2-yl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)12-7-10(16-9(3)4)5-6-11(12)13(14)15/h5-9H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFUCXWMXDOOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-isopropylbenzoic acid can be achieved through several methods. One common route involves the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by Friedel-Crafts alkylation with isopropyl chloride. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 4-Isopropoxy-2-isopropylbenzoic acid may involve large-scale alkylation processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

Esterification and Hydrolysis

The carboxylic acid group participates in reversible esterification:

Electrophilic Aromatic Substitution

Steric and electronic effects govern regioselectivity:

Decarboxylation and Side-Chain Modifications

Thermal and catalytic pathways enable backbone alterations:

Scientific Research Applications

4-Isopropoxy-2-isopropylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is utilized in the production of specialty chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 4-isopropoxy-2-isopropylbenzoic acid (hypothetical structure) with related compounds from the evidence:

*Hypothetical structure based on naming conventions and analogs.

Acidity and Solubility Trends

- Acidity : The electron-donating isopropoxy group in 4-isopropoxy-2-isopropylbenzoic acid decreases acidity compared to 4-hydroxybenzoic acid () and 2-(4-isobutyrylphenyl)propionic acid (), where electron-withdrawing groups (e.g., ketones) dominate.

- Solubility : The bulky isopropyl substituents likely reduce water solubility compared to smaller analogs like 4-isopropoxy-2-methylbenzoic acid (). Boronic acid derivatives () exhibit unique solubility profiles, favoring polar aprotic solvents for cross-coupling reactions.

Q & A

Q. What are the recommended synthetic routes for 4-isopropoxy-2-isopropylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Alkylation/Acylation: Use isopropyl chloride or bromide with a Lewis acid catalyst (e.g., AlCl₃) to functionalize the benzene ring. The isopropoxy group can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxylic Acid Derivatization: Start with 2-isopropylphenol, introduce the isopropoxy group via alkylation, followed by oxidation of the methyl group to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

- Critical Factors: Monitor temperature (exothermic reactions require cooling) and stoichiometry (excess isopropylating agents improve substitution efficiency). Yield optimization typically requires inert atmospheres (N₂/Ar) to prevent side reactions like oxidation .

Q. How should researchers characterize the purity and structural integrity of 4-isopropoxy-2-isopropylbenzoic acid?

Methodological Answer:

Q. What safety protocols are critical when handling 4-isopropoxy-2-isopropylbenzoic acid in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Emergency Measures:

- Skin Contact: Immediately wash with soap/water; seek medical attention if irritation persists (GHS H315) .

- Eye Exposure: Rinse with saline solution for ≥15 minutes; consult an ophthalmologist (GHS H319) .

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and isopropyl groups influence the compound’s reactivity in coupling reactions?

Methodological Answer:

- Steric Hindrance: The bulky isopropyl and isopropoxy groups at positions 2 and 4 reduce accessibility for electrophilic substitution. Use directing groups (e.g., boronic acids) in Suzuki-Miyaura couplings to overcome this .

- Electronic Effects: The electron-donating isopropoxy group (O-iPr) activates the ring toward electrophilic substitution at the para position, while the electron-withdrawing carboxylic acid deactivates meta positions. DFT calculations (e.g., Gaussian) can model charge distribution to predict reactivity .

Q. What analytical strategies resolve contradictions in reported solubility data for 4-isopropoxy-2-isopropylbenzoic acid?

Methodological Answer:

- Solvent Screening: Perform systematic solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Note discrepancies due to impurities (e.g., residual starting materials) .

- pH-Dependent Solubility: Titrate the compound in buffered solutions (pH 2–12) to identify ionization effects. The carboxylic acid group (pKa ~4.5) increases solubility in basic conditions .

- Cross-Validate Sources: Compare data from Sigma-Aldrich (≥96% purity) with in-house HPLC results to isolate purity-related anomalies .

Q. How can researchers optimize the stability of 4-isopropoxy-2-isopropylbenzoic acid under physiological conditions for in vitro studies?

Methodological Answer:

- Degradation Pathways: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Common degradation products include decarboxylated analogs and hydrolyzed isopropoxy groups .

- Formulation Strategies: Use lyophilization to create stable powders or encapsulate in cyclodextrins to protect against hydrolysis .

- Buffering Agents: Employ phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

Q. What computational methods predict the biological activity of 4-isopropoxy-2-isopropylbenzoic acid derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The carboxylic acid group often binds catalytic sites via hydrogen bonds .

- QSAR Modeling: Build regression models correlating substituent properties (e.g., logP, molar refractivity) with bioactivity data from PubChem .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier permeability) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.